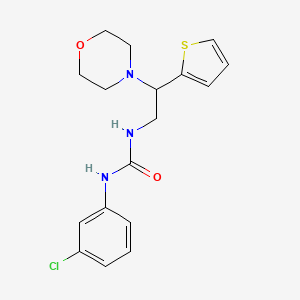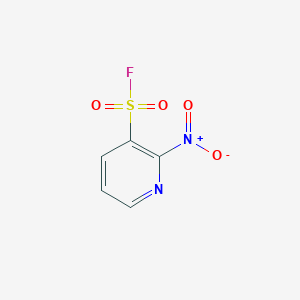
2-硝基吡啶-3-磺酰氟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S . It has a molecular weight of 206.15 . It is a powder in physical form . The IUPAC name for this compound is 2-nitropyridine-3-sulfonyl fluoride .
Molecular Structure Analysis
The InChI code for 2-Nitropyridine-3-sulfonyl fluoride is 1S/C5H3FN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .
科学研究应用
磺酰胺和磺胺的催化合成
镍(II)催化的芳基和杂芳基硼氧杂环与亚磺酰胺试剂的加成反应促进了磺酰胺、磺酰亚胺胺和伯磺胺的催化合成,展示了磺酰氟在有机合成中的多功能性。此方法提供了一条氧化还原中性途径,利用商业催化剂和安全的氯化剂来生成关键的中间体,用于进一步的化学转化 Pui Kin Tony Lo 和 M. Willis,2021 年。
抗菌活性
硝基磺酰氟已被确定为开发抗生素的新药效团,对耐药病原体(如 MRSA、多重耐药鲍曼不动杆菌和铜绿假单胞菌)表现出显着的抗菌活性。这突出了它们在应对抗生素耐药性的关键挑战方面的潜力 Corinne M Sadlowski 等人,2018 年。
电化学合成
已经开发出一种新颖且对环境友好的电化学方法,用于由硫醇或二硫化物和氟化钾合成磺酰氟。这种方法不需要额外的氧化剂或催化剂,展示了一种温和且底物范围广泛的方法来生成磺酰氟 G. Laudadio 等人,2019 年。
磺酰胺合成
已经描述了使用三氟甲磺酰钙作为路易斯酸活化磺酰氟对胺进行亲核加成的过程,将各种磺酰氟和胺转化为相应的磺酰胺。此方法突出了磺酰氟在磺酰胺的高效和多样化合成中的效用 P. Mukherjee 等人,2018 年。
安全和危害
未来方向
Recent advances in photochemical and electrochemical strategies have emerged as alternative methods for synthesizing diverse sulfonyl fluorides . These strategies are environmentally friendly and sustainable, offering new directions for the synthesis of compounds like 2-Nitropyridine-3-sulfonyl fluoride .
作用机制
Target of Action
2-Nitropyridine-3-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes that contain nucleophilic residues, such as serine, threonine, or tyrosine .
Mode of Action
The mode of action of 2-Nitropyridine-3-sulfonyl fluoride involves the formation of a covalent bond with its target. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues in the target protein or enzyme . This results in the modification of the target, which can lead to changes in its function.
Biochemical Pathways
Given the reactivity of sulfonyl fluorides, it is likely that this compound could affect a variety of pathways depending on the specific targets it interacts with .
Pharmacokinetics
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .
Result of Action
The result of the action of 2-Nitropyridine-3-sulfonyl fluoride would depend on the specific targets it interacts with. By forming a covalent bond with nucleophilic residues in proteins or enzymes, this compound could modulate their function, leading to various molecular and cellular effects .
Action Environment
The action of 2-Nitropyridine-3-sulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the sulfonyl fluoride group . Furthermore, the presence of other nucleophiles could compete with the target for reaction with the sulfonyl fluoride .
属性
IUPAC Name |
2-nitropyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQXZMDCUWFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2957029.png)

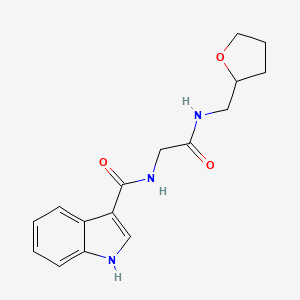

![2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid](/img/structure/B2957036.png)
![N-benzyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2957038.png)
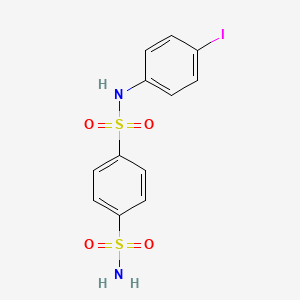
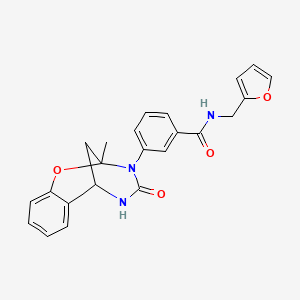
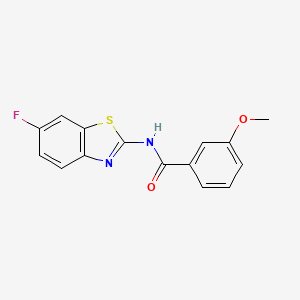

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2957046.png)

![1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2957048.png)
